Bienvenue dans la boutique en ligne BenchChem!

LUF7244

Kv11.1 hERG allosteric modulator

Procure LUF7244 (CAS 1416575-97-7), the definitive negative allosteric modulator (NAM) of Kv11.1 (hERG) for cardiac safety profiling. Unlike classical orthosteric hERG blockers, LUF7244 binds an allosteric site to reduce dofetilide binding affinity while simultaneously increasing IKv11.1 by inhibiting inactivation. It uniquely rescues aberrant Kv11.1 trafficking when co-administered with dofetilide—an effect unattainable with orthosteric ligands alone. Validated to prevent drug-induced TdP arrhythmias in 71% of CAVB dogs in vivo [1] and to shorten action potential duration by ~50% with no confounding off-target effects on IKIR2.1, INav1.5, ICa-L, or IKs. Ideal for combination strategies to rehabilitate cardiotoxic drug candidates and for dissecting IKr-specific contributions to cardiac repolarization. Research-use only; not for human administration.

Molecular Formula C20H15ClN2O3
Molecular Weight 366.801
CAS No. 1416575-97-7
Cat. No. B608681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF7244
CAS1416575-97-7
SynonymsLUF7244;  LUF-7244;  LUF 7244
Molecular FormulaC20H15ClN2O3
Molecular Weight366.801
Structural Identifiers
SMILESO=C(NC1=CC=CN=C1)COC2=CC=C(C(C3=CC=CC(Cl)=C3)=O)C=C2
InChIInChI=1S/C20H15ClN2O3/c21-16-4-1-3-15(11-16)20(25)14-6-8-18(9-7-14)26-13-19(24)23-17-5-2-10-22-12-17/h1-12H,13H2,(H,23,24)
InChIKeyKKKJYDOHVKIIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LUF7244 (CAS 1416575-97-7) – Kv11.1 (hERG) Negative Allosteric Modulator/Activator for Cardiac Safety Research


LUF7244 (CAS 1416575-97-7) is a negative allosteric modulator (NAM) and activator of the voltage-gated potassium channel Kv11.1 (hERG), which underlies the rapid delayed rectifier potassium current (IKr) in the heart [1]. It binds to an allosteric site distinct from the orthosteric binding site of typical hERG blockers, thereby modulating channel conformation and reducing the binding affinity of orthosteric ligands [1]. LUF7244 has been shown to inhibit early afterdepolarizations (EADs) in vitro and to prevent drug-induced torsades de pointes (TdP) arrhythmias in vivo [2].

Why LUF7244 Cannot Be Replaced by Generic Kv11.1 Modulators in Scientific Research


Generic substitution among Kv11.1 (hERG) channel modulators is not scientifically valid due to profound differences in mechanism, potency, and functional outcome. Unlike classical hERG blockers (e.g., dofetilide, astemizole) that bind to the orthosteric site and reduce IKr, LUF7244 acts as a negative allosteric modulator (NAM) that reduces the binding affinity of orthosteric blockers while simultaneously increasing IKv11.1 by inhibiting inactivation [1]. Compared to other allosteric modulators such as VU0405601 and ML-T531, LUF7244 exhibits superior potency in reducing dofetilide binding [1]. Furthermore, LUF7244 demonstrates a unique ability to rescue aberrant Kv11.1 trafficking when combined with dofetilide, an effect not observed with LUF7244 alone or with typical hERG blockers [2]. These mechanistic and quantitative distinctions preclude simple interchange with other compounds in the same class.

LUF7244 Quantitative Differentiation Evidence for Scientific Procurement


Superior Negative Allosteric Modulation Potency Relative to VU0405601 and ML-T531

In [3H]dofetilide-binding assays on membranes of HEK293 cells expressing human Kv11.1, LUF7244 (10 μM) reduced dofetilide binding to 44 ± 2% of control, demonstrating significantly greater negative allosteric modulation than VU0405601 (63 ± 3% binding left) and ML-T531 (77 ± 3% binding left) at the same concentration [1]. This establishes LUF7244 as the most potent negative allosteric modulator among these three compounds.

Kv11.1 hERG allosteric modulator dofetilide binding

Selective Modulation of Kv11.1 Without Off-Target Effects on Other Cardiac Ion Channels

In vitro patch-clamp studies demonstrate that LUF7244 (10 μM) had no effects on IKIR2.1, INav1.5, ICa-L, and IKs, while doubling IKr and shortening human and canine action potential duration by approximately 50% [1]. This selectivity profile is essential for avoiding unintended cardiac electrophysiological disturbances.

Kv11.1 selectivity cardiac ion channels IKr

In Vivo Prevention of Drug-Induced Torsades de Pointes in a Clinically Relevant Large Animal Model

In dogs with chronic atrioventricular block (CAVB), a validated model of drug-induced TdP, intravenous LUF7244 (2.5 mg·kg⁻¹·15 min⁻¹) prevented dofetilide-induced torsades de pointes arrhythmias in 5 out of 7 animals (71% protection), without normalizing the QTc interval [1]. This represents a substantial reduction in arrhythmia incidence from 100% (dofetilide alone) to 29%.

torsades de pointes antiarrhythmic in vivo dog model

Rescue of Aberrant Kv11.1 Trafficking When Combined with Dofetilide

LUF7244 (5 μM) combined with dofetilide (10 μM) rescued pentamidine-decreased maturation of wild-type Kv11.1 and restored trafficking of the G601S-Kv11.1 mutant, as shown by Western blot and immunofluorescence microscopy [1]. LUF7244 alone did not disturb or rescue trafficking, indicating a unique synergistic effect when combined with an orthosteric blocker.

Kv11.1 trafficking G601S mutation pentamidine channel rescue

LUF7244 Application Scenarios for Cardiac Safety Pharmacology and Drug Rescue Research


Combination Therapy to Mitigate Drug-Induced Torsades de Pointes Risk

Researchers seeking to evaluate the potential of allosteric modulation to reduce the proarrhythmic risk of existing or novel hERG-blocking drugs can utilize LUF7244 in in vitro (EAD assays) and in vivo (CAVB dog model) studies. LUF7244's ability to reduce dofetilide binding [1] and prevent TdP in 71% of animals [2] provides a robust platform for investigating combination strategies that may rescue otherwise effective but cardiotoxic compounds.

Rescue of Congenital and Acquired Kv11.1 Trafficking Defects

Investigators studying long QT syndrome caused by trafficking-deficient Kv11.1 mutations (e.g., G601S) or drug-induced trafficking impairment (e.g., pentamidine) can employ LUF7244 in combination with dofetilide to restore functional channel expression at the plasma membrane [3]. This application leverages LUF7244's unique ability to counteract the acute blocking effect of dofetilide while preserving its trafficking rescue capacity.

Selective Pharmacological Tool for Isolating IKr Modulation

Electrophysiologists requiring a selective Kv11.1 modulator with minimal off-target effects on other cardiac ion channels (IKIR2.1, INav1.5, ICa-L, IKs) can use LUF7244 to double IKr and shorten action potential duration by ~50% without confounding influences [2]. This makes LUF7244 an ideal tool for dissecting IKr-specific contributions to cardiac repolarization in both human iPSC-derived and canine cardiomyocytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for LUF7244

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.